阿佐那列宁

描述

科学研究应用

Aszonalenin 有多种科学研究应用:

作用机制

Aszonalenin 的作用机制涉及它与特定分子靶点和途径的相互作用:

生化分析

Biochemical Properties

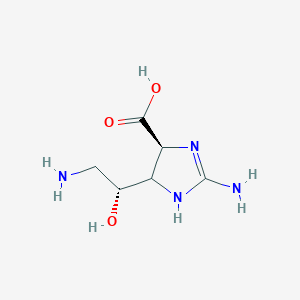

Aszonalenin plays a crucial role in biochemical reactions, particularly as an α-glucosidase inhibitor . This enzyme is essential in carbohydrate metabolism, and its inhibition can help manage conditions like type 2 diabetes . Aszonalenin interacts with α-glucosidase in a noncompetitive manner, differing from other inhibitors like acarbose . Additionally, Aszonalenin is derived from the condensation of tryptophan and anthranilic acid, followed by prenylation .

Cellular Effects

Aszonalenin has notable effects on various cell types and cellular processes. It influences cell function by inhibiting α-glucosidase, thereby affecting carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestines, impacting cell signaling pathways and gene expression related to glucose metabolism . Furthermore, Aszonalenin’s role in inhibiting α-glucosidase can modulate cellular metabolism, potentially offering therapeutic benefits for managing hyperglycemia .

Molecular Mechanism

The molecular mechanism of Aszonalenin involves its interaction with α-glucosidase. Aszonalenin binds to the enzyme in a noncompetitive manner, inhibiting its activity . This binding interaction prevents the enzyme from breaking down carbohydrates into glucose, thereby reducing glucose absorption . Additionally, Aszonalenin’s structure, derived from tryptophan and anthranilic acid, allows it to effectively inhibit α-glucosidase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aszonalenin have been observed over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that Aszonalenin remains stable under specific conditions, maintaining its inhibitory activity against α-glucosidase . Long-term effects on cellular function have also been noted, with sustained inhibition of α-glucosidase leading to prolonged reductions in glucose absorption .

Dosage Effects in Animal Models

The effects of Aszonalenin vary with different dosages in animal models. At lower doses, Aszonalenin effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal discomfort and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Aszonalenin is involved in specific metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of carbohydrates into glucose . This interaction can influence metabolic flux and metabolite levels, potentially offering therapeutic benefits for managing conditions like type 2 diabetes .

Transport and Distribution

Within cells and tissues, Aszonalenin is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, Aszonalenin’s localization and accumulation within specific tissues can impact its efficacy and therapeutic potential .

Subcellular Localization

Aszonalenin’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence Aszonalenin’s inhibitory activity against α-glucosidase and its overall therapeutic potential .

准备方法

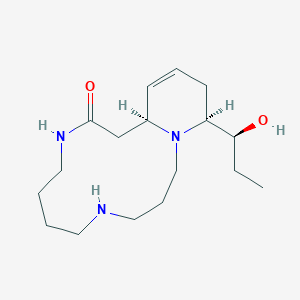

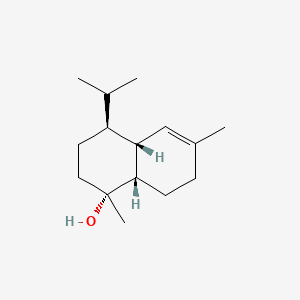

合成路线和反应条件: Aszonalenin 的合成涉及使用两种重组异戊烯基转移酶,AnaPT 和 CdpNPT 。来自新萨氏霉属的 AnaPT 催化苯并二氮杂卓二酮的 C3-异戊烯基化,而来自烟曲霉的 CdpNPT 催化含色氨酸的环状二肽的 N1-异戊烯基化 。这些酶从吲哚啉环系统的相对侧引入异戊烯基部分,允许化学酶法合成四种 Aszonalenin 立体异构体 .

工业生产方法: Aszonalenin 的工业生产通常涉及在新萨氏霉属或曲霉属物种的受控条件下发酵。真菌在含有葡萄糖、麦芽提取物和酵母提取物的培养基中培养,然后从发酵液中提取和纯化该化合物 .

化学反应分析

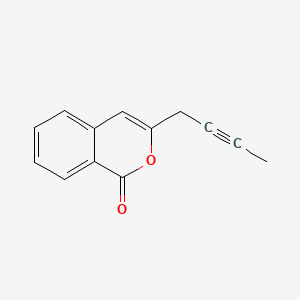

反应类型: Aszonalenin 经历各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用氢氧化钠或碳酸钾等试剂进行亲核取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,Aszonalenin 的氧化会导致羟基化衍生物的形成,而还原会导致还原的吲哚啉衍生物的形成 .

相似化合物的比较

Aszonalenin 在吲哚衍生物中是独特的,因为它具有反式异戊烯基部分和特定的生物活性 。类似的化合物包括:

青霉素 C: 存在于青霉菌属中,它具有类似的吲哚结构,但生物活性不同.

阿莫罗明: 从暗色曲霉属物种中分离出来,它与 Aszonalenin 具有结构相似性,但具有不同的药理特性.

5-N-乙酰阿迪敏: 由新萨氏霉属产生,它是另一种具有独特生物功能的吲哚衍生物.

这些化合物突出了吲哚衍生物在各种科学和工业应用中的多样性和潜力。

属性

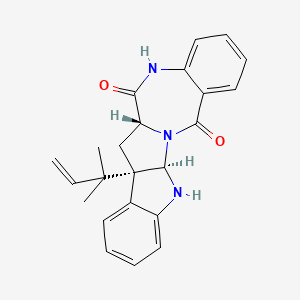

IUPAC Name |

10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLMMDWEIUEKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398686 | |

| Record name | ASZONALENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81797-27-5 | |

| Record name | ASZONALENIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ASZONALENIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)

![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)